

Spectroscopic Properties of Acid Blue 15: A Technical Guide

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Compound of Interest

Compound Name: Acid Blue 15

Cat. No.: B1585269

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Acid Blue 15** (C.I. 42645), a triarylmethane dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable data for researchers and professionals in drug development and related scientific fields.

Chemical Structure and General Properties

Acid Blue 15 is a complex organic molecule with the chemical formula $C_{42}H_{46}N_3NaO_6S_2$ and a molecular weight of 775.95 g/mol ^[1]. Its structure, characterized by a central triphenylmethane core, is fundamental to its color and spectroscopic behavior.

Table 1: General Properties of **Acid Blue 15**

Property	Value
IUPAC Name	sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-N-ethyl-3-sulfonatobenzyl]azanum
CAS Number	5863-46-7
Molecular Formula	C ₄₂ H ₄₆ N ₃ NaO ₆ S ₂
Molecular Weight	775.95 g/mol [1]
Class	Triarylmethane Dye [1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Acid Blue 15** reveals characteristic absorption bands in the visible region, which are responsible for its bright blue color. The primary absorption is due to π - π^* electronic transitions within the conjugated system of the triarylmethane structure.

Table 2: UV-Vis Spectroscopic Data for **Acid Blue 15**

Parameter	Value	Solvent
λ_{max}	~610 nm [2]	Water

The position and intensity of the absorption maximum (λ_{max}) can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which is common for triarylmethane dyes.

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of **Acid Blue 15** is as follows:

- Sample Preparation:** Prepare a stock solution of **Acid Blue 15** in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 10^{-3} M. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Measurement:
 - Fill a quartz cuvette with the solvent to be used as a reference.
 - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
 - Replace the solvent in the sample cuvette with the **Acid Blue 15** solution.
 - Scan the sample over a wavelength range of 200-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in **Acid Blue 15**. The complex structure of the dye results in a rich spectrum with various vibrational modes.

Table 3: Predicted FT-IR Spectral Data for **Acid Blue 15**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3300	N-H	Stretching (secondary amine)
3100-3000	C-H	Aromatic Stretching
2975-2850	C-H	Aliphatic Stretching (CH ₂ , CH ₃)
1600-1450	C=C	Aromatic Ring Stretching
1350-1250	C-N	Stretching (aromatic amine)
1200-1150	S=O	Asymmetric Stretching (sulfonate)
1050-1000	S=O	Symmetric Stretching (sulfonate)

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of solid **Acid Blue 15** can be obtained using the following protocol:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of finely ground **Acid Blue 15** powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a hydraulic press to form a transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use an FT-IR spectrometer.
- Measurement:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **Acid Blue 15**. Due to the complexity of the molecule, a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is necessary for a comprehensive structural elucidation.

Table 4: Predicted ^1H NMR Chemical Shift Ranges for **Acid Blue 15**

Proton Type	Predicted Chemical Shift (δ , ppm)
Aromatic Protons	6.5 - 8.0
Methylene Protons (N-CH ₂ -Ar)	4.0 - 5.0
Methylene Protons (N-CH ₂ -CH ₃)	3.0 - 3.5
Methyl Protons (N-CH ₂ -CH ₃)	1.0 - 1.5
Methyl Protons (Ar-CH ₃)	2.0 - 2.5

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for **Acid Blue 15**

Carbon Type	Predicted Chemical Shift (δ , ppm)
Aromatic Carbons	110 - 150
Central Methane Carbon	~170
Methylene Carbons (N-CH ₂ -Ar)	50 - 60
Methylene Carbons (N-CH ₂ -CH ₃)	40 - 50
Methyl Carbons (N-CH ₂ -CH ₃)	10 - 15
Methyl Carbons (Ar-CH ₃)	15 - 25

Experimental Protocol for NMR Spectroscopy

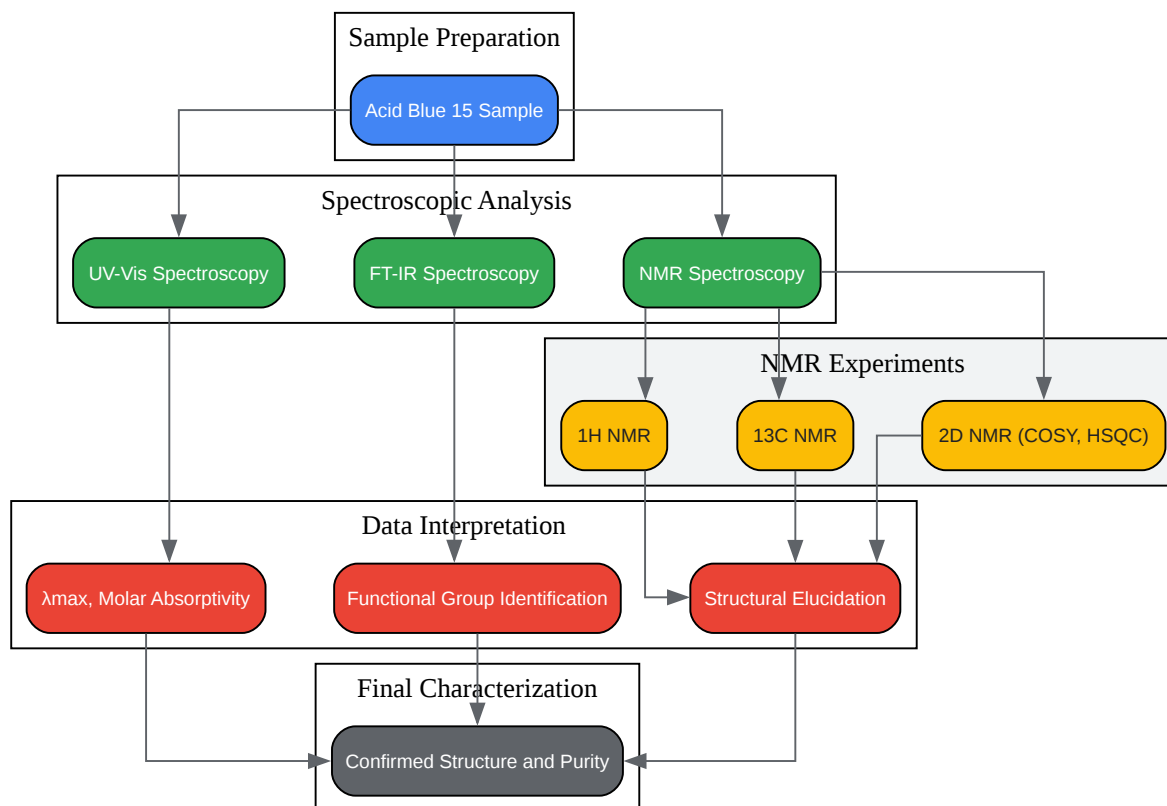
A general protocol for acquiring NMR spectra of **Acid Blue 15** is as follows:

- **Sample Preparation:** Dissolve 10-20 mg of **Acid Blue 15** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte peaks.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Tune and shim the spectrometer for the sample.

- Acquire a standard one-dimensional ^1H NMR spectrum.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- 2D NMR Acquisition (Optional but Recommended):
 - Perform 2D NMR experiments such as COSY (to identify ^1H - ^1H couplings) and HSQC (to correlate directly bonded ^1H and ^{13}C atoms) to aid in the complete assignment of the spectra.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ^1H NMR signals and assign the chemical shifts for both ^1H and ^{13}C spectra with the aid of 2D correlation data.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Acid Blue 15**.



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